N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-chloro-N-methylpropanamide
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Overview
Description
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-chloro-N-methylpropanamide is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses significant chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-chloro-N-methylpropanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reactions: The benzyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-chloro-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups at the chloro or methyl positions.
Scientific Research Applications
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-chloro-N-methylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its imidazole moiety.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-chloro-N-methylpropanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s binding affinity to certain receptors, while the chloro and methyl groups can influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-imidazole: Similar in structure but lacks the chloro and methyl groups.
2-chloro-N-methylpropanamide: Similar in structure but lacks the imidazole ring.
N-benzylimidazole: Similar in structure but lacks the chloro and methyl groups.
Uniqueness
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-chloro-N-methylpropanamide is unique due to the combination of the imidazole ring, benzyl group, chloro group, and methyl group. This combination provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[(1-benzylimidazol-2-yl)methyl]-2-chloro-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-12(16)15(20)18(2)11-14-17-8-9-19(14)10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJHZJOUZUINPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=NC=CN1CC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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